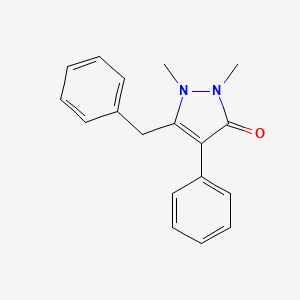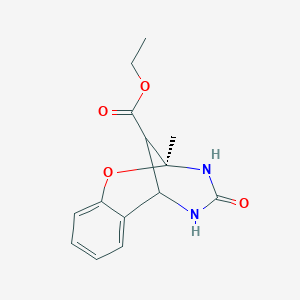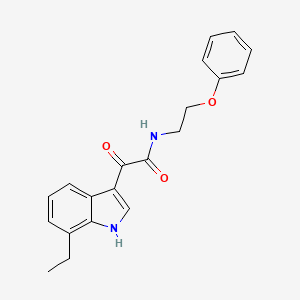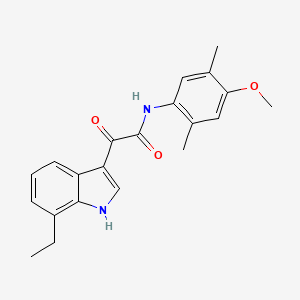![molecular formula C21H25N3O11S B12485281 2,3,4,6-tetra-O-acetyl-N-[(3-nitrophenyl)carbamothioyl]-beta-D-glucopyranosylamine](/img/structure/B12485281.png)
2,3,4,6-tetra-O-acetyl-N-[(3-nitrophenyl)carbamothioyl]-beta-D-glucopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-{[(3-nitrophenyl)carbamothioyl]amino}oxan-2-yl]methyl acetate is a complex organic compound that belongs to the class of oxane derivatives. This compound is characterized by its multiple acetyloxy groups and a unique carbamothioyl amino substitution. It is of interest in various fields due to its potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-{[(3-nitrophenyl)carbamothioyl]amino}oxan-2-yl]methyl acetate typically involves multiple steps:
Protection of Hydroxyl Groups: The starting material, often a sugar derivative, undergoes protection of its hydroxyl groups using acetic anhydride in the presence of a base such as pyridine to form acetyloxy groups.
Formation of Carbamothioyl Amino Group: The protected intermediate is then reacted with 3-nitrophenyl isothiocyanate to introduce the carbamothioyl amino group. This reaction is usually carried out in an inert solvent like dichloromethane under mild conditions.
Final Deprotection and Purification: The final step involves deprotection of any remaining protecting groups and purification of the product using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy groups, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group in the 3-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy groups can be substituted by other nucleophiles such as amines or alcohols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Corresponding amides or esters.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor due to the presence of the carbamothioyl amino group, which can interact with active sites of enzymes.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-{[(3-nitrophenyl)carbamothioyl]amino}oxan-2-yl]methyl acetate involves its interaction with molecular targets such as enzymes. The carbamothioyl amino group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-aminooxan-2-yl]methyl acetate
- [(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-{[(4-nitrophenyl)carbamothioyl]amino}oxan-2-yl]methyl acetate
Uniqueness
The unique feature of [(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-{[(3-nitrophenyl)carbamothioyl]amino}oxan-2-yl]methyl acetate is the specific positioning of the 3-nitrophenyl carbamothioyl amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and application in various fields.
Propiedades
Fórmula molecular |
C21H25N3O11S |
|---|---|
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(3-nitrophenyl)carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H25N3O11S/c1-10(25)31-9-16-17(32-11(2)26)18(33-12(3)27)19(34-13(4)28)20(35-16)23-21(36)22-14-6-5-7-15(8-14)24(29)30/h5-8,16-20H,9H2,1-4H3,(H2,22,23,36)/t16-,17-,18+,19-,20-/m1/s1 |
Clave InChI |
NVTQIDGQWGPKMN-OUUBHVDSSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12485205.png)

![7,8-Dimethyl-4,6-diphenyl-5,7-dihydropyrrolo[3,4-d][1,2]diazepine-1-thiol](/img/structure/B12485219.png)
![2-[methyl(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B12485227.png)
![2-(benzylsulfanyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B12485229.png)


![2-[4-(3-bromophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12485249.png)

![4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid](/img/structure/B12485255.png)

![3-(2-ethoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12485279.png)
methanone](/img/structure/B12485282.png)
![4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12485289.png)
